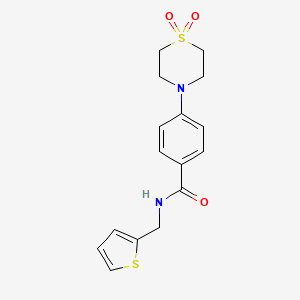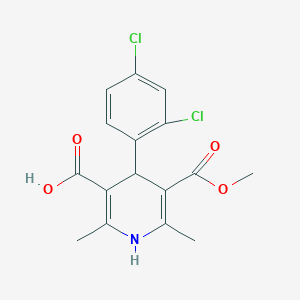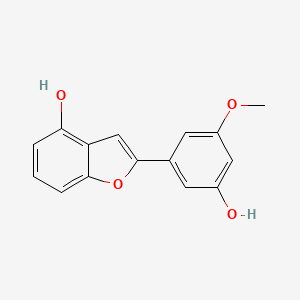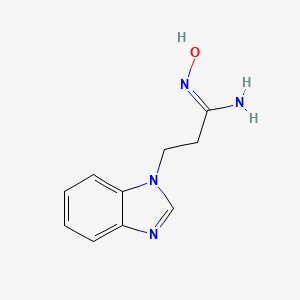![molecular formula C18H18ClF2N3O B3037202 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide CAS No. 477320-17-5](/img/structure/B3037202.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide
Descripción general
Descripción
The compound “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of chloro and fluoro substituents might influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a common feature in many bioactive compounds. The piperazine ring is likely to influence the compound’s bioactivity and pharmacokinetics .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potentials
A study by Mehta et al. (2019) explored derivatives of the compound for antimicrobial and anticancer activities. They found that certain compounds displayed significant antimicrobial activity and one derivative exhibited good anticancer activity, though less active than standard drugs.
Synthesis Techniques
Guillaume et al. (2003) described a practical synthesis process for a similar compound, highlighting the efficiency in removing unwanted by-products and improving yields.
Inhibitor for Human Acyl-coenzyme A
Shibuya et al. (2018) identified a derivative as a potent inhibitor of human acyl-coenzyme A, with improved aqueous solubility and oral absorption, potentially useful for treating diseases involving ACAT-1 overexpression.
CNS Agents
Verma et al. (2017) synthesized new derivatives as CNS agents, showing that these compounds dock into the binding pocket of the GABAA receptor and exhibit anxiolytic and skeletal muscle relaxant activity.
Biological Screening and Fingerprint Applications
Khan et al. (2019) conducted biological screening of derivatives for antibacterial, antifungal, and anthelmintic activity, with some showing significant activities. They also explored their use in latent fingerprint analysis.
Antihistamine Properties
Arlette (1991) discussed the use of cetirizine, a derivative of the compound, as a selective H1 histamine receptor antagonist effective in treating urticaria and allergic rhinitis.
Antiproliferative Activity through VEGFR-2-TK Inhibition
Hassan et al. (2021) synthesized derivatives showing higher anticancer activity than precursors, with some exhibiting potent cytotoxic activity and significant apoptosis induction.
Potential Pesticides
Olszewska et al. (2011) characterized N-derivatives of a similar compound, presenting them as potential pesticides.
Mecanismo De Acción
Target of Action
The compound, also known as 2-[4-(3-chlorophenyl)piperazino]-N-(2,4-difluorophenyl)acetamide, primarily targets the 5-hydroxytryptamine receptor 2A (5-HT2A) . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) expressed in the central nervous system .
Biochemical Pathways
The interaction of the compound with the 5-HT2A receptor affects several biochemical pathways. One of the key pathways influenced is the serotonin pathway, which plays a crucial role in mood regulation, sleep, and other functions. The compound’s action on this receptor can increase serotonin and decrease 5-hydroxyindoleacetic acid (5-HIAA) concentration in the brain .
Pharmacokinetics
These may include good absorption in the gastrointestinal tract, wide distribution in the body, metabolism by liver enzymes, and excretion through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action are complex and involve changes in neurotransmitter levels and receptor activity. For example, the compound has been shown to increase serotonin and decrease 5-HIAA concentration in the brain . These changes can have various effects on mood, sleep, and other physiological functions.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the presence of other drugs or substances, the pH of the environment, and the individual’s genetic makeup. More research is needed to fully understand these influences .
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF2N3O/c19-13-2-1-3-15(10-13)24-8-6-23(7-9-24)12-18(25)22-17-5-4-14(20)11-16(17)21/h1-5,10-11H,6-9,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJBXRGVCRILMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide | |
CAS RN |
477320-17-5 | |
| Record name | 2-(4-(3-CHLOROPHENYL)-1-PIPERAZINYL)-N-(2,4-DIFLUOROPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3,4-dihydro-2(1H)-isoquinolinyl]-1-(2-pyridinyl)-1-propanol](/img/structure/B3037126.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3037127.png)
![cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3037129.png)
![7-(4-chlorophenyl)-6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3037131.png)

![(4-chlorophenyl)[5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3037133.png)
![2,6-Dimethyl-4-[(2-morpholino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B3037134.png)


![6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3037137.png)


